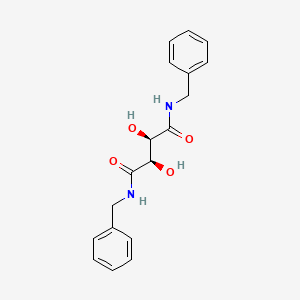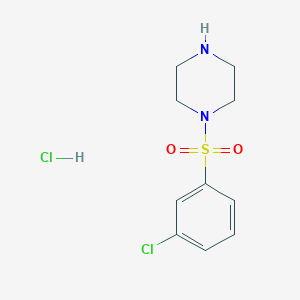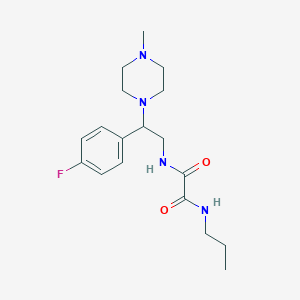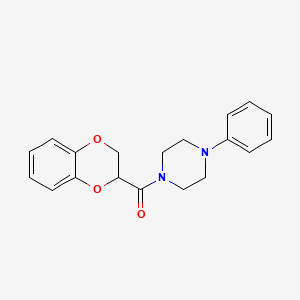![molecular formula C24H23N5O2 B2374082 2-benzyl-9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one CAS No. 1326806-53-4](/img/new.no-structure.jpg)
2-benzyl-9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-benzyl-9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one is a useful research compound. Its molecular formula is C24H23N5O2 and its molecular weight is 413.481. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel inhibitors ofCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in cell cycle regulation and is a promising target for cancer treatment .
Mode of Action
This inhibition is achieved through the compound fitting into the CDK2 active site, forming essential hydrogen bonds with key amino acids like Leu83 .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This leads to cell cycle arrest at the G0-G1 stage , thereby inhibiting cell proliferation, a key characteristic of cancer cells.
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties . These studies help predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound, which are crucial for determining its bioavailability.
Result of Action
The result of the compound’s action would likely be a significant inhibition of cell proliferation due to the disruption of the cell cycle . This could potentially lead to apoptosis induction within certain cell lines .
特性
CAS番号 |
1326806-53-4 |
|---|---|
分子式 |
C24H23N5O2 |
分子量 |
413.481 |
IUPAC名 |
4-benzyl-11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-5-one |
InChI |
InChI=1S/C24H23N5O2/c1-2-3-15-31-20-11-9-19(10-12-20)21-16-22-23-26-29(17-18-7-5-4-6-8-18)24(30)27(23)13-14-28(22)25-21/h4-14,16H,2-3,15,17H2,1H3 |
InChIキー |
MKKBZDLJPQBLOL-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC5=CC=CC=C5)C3=C2 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-(3-ethoxypropyl)piperidine-4-carboxamide](/img/structure/B2374000.png)
![4-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2374003.png)
![6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B2374004.png)


![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B2374012.png)
![4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B2374013.png)
![N-([1,1'-biphenyl]-3-yl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B2374014.png)
![8-(4-bromophenyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2374015.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-[butyl(ethyl)sulfamoyl]benzamide](/img/structure/B2374016.png)

![3-[(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)methylene]-1-(2-pyrimidinyl)-2-pyrrolidinone](/img/structure/B2374019.png)


